5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Catalog No.
S6633984
CAS No.
1188031-90-4
M.F
C10H5ClFNO2
M. Wt
225.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbalde...

CAS Number

1188031-90-4

Product Name

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde

IUPAC Name

5-chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

InChI

InChI=1S/C10H5ClFNO2/c11-10-8(5-14)9(13-15-10)6-2-1-3-7(12)4-6/h1-5H

InChI Key

IKUPKOIZIAGTAV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2C=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2C=O)Cl

The exact mass of the compound 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde is 224.9992843 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen. This compound features a chlorine atom at the fifth position of the oxazole ring, a fluorine atom attached to the third position of a phenyl group, and an aldehyde group at the fourth position of the ring. The structural formula can be represented as C10H5ClFNO2C_{10}H_{5}ClFNO_{2} with a molecular weight of approximately 225.6 g/mol.

The unique combination of halogen substituents (chlorine and fluorine) along with the oxazole moiety suggests potential for significant biological activity and reactivity, making it a candidate for various applications in medicinal chemistry and material science.

  • Medicinal Chemistry

    The oxazole ring is a common pharmacophore found in various bioactive molecules. The presence of the chlorine and fluorine substituents, along with the aldehyde group, suggests potential for the compound to interact with biological targets. Further research is needed to explore its activity against specific diseases or its role in modulating biological processes.

  • Material Science

    The combination of aromatic rings and the heterocyclic oxazole moiety could impart interesting properties to the molecule, making it a candidate for material science applications. For instance, it could be investigated for its potential in the development of novel materials with specific electronic or optical properties [].

  • Organic Synthesis

    The aldehyde functionality allows for further chemical transformations, potentially leading to the synthesis of more complex molecules with desired properties. Researchers might explore 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde as a building block for the synthesis of new functional molecules [].

  • Oxidation: The aldehyde group can be oxidized to yield 5-chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid.
  • Reduction: The aldehyde can be reduced to form 5-chloro-3-(3-fluorophenyl)-1,2-oxazole-4-methanol.
  • Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution.

The synthesis of 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves cyclization reactions followed by functional group modifications. A common synthetic route includes:

  • Formation of the Oxazole Ring: This can be achieved through the reaction of 3-fluorobenzonitrile with chloroacetyl chloride in the presence of a base.
  • Introduction of the Aldehyde Group: Subsequent oxidation steps are performed to introduce the aldehyde functionality.

In industrial settings, these methods may be optimized for scalability and efficiency using continuous flow reactors and environmentally benign solvents.

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for drug discovery and development due to its potential biological activities.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
  • Chemical Research: It is utilized as a building block in synthesizing more complex organic molecules.

The interaction studies involving 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde focus on its binding affinity to various biological targets such as enzymes and receptors. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.

Several compounds share structural similarities with 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde. Notable examples include:

Compound NameStructural Features
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehydeContains chlorine and fluorine; differs in phenyl substitution
5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehydeContains two chlorine substituents; may influence reactivity
5-Chloro-3-(3-bromophenyl)-1,2-oxazole-4-carbaldehydeContains bromine instead of fluorine; differing electronic properties

The uniqueness of 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde lies in its specific combination of halogens (chlorine and fluorine), which can significantly affect its reactivity and biological activity compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

224.9992843 g/mol

Monoisotopic Mass

224.9992843 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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